6-Amino-5-formamido-1,3-dimethyluracil

Catalog No.
S662627
CAS No.
7597-60-6
M.F
C7H10N4O3
M. Wt
198.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Amino-5-formamido-1,3-dimethyluracil

CAS Number

7597-60-6

Product Name

6-Amino-5-formamido-1,3-dimethyluracil

IUPAC Name

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)formamide

Molecular Formula

C7H10N4O3

Molecular Weight

198.18 g/mol

InChI

InChI=1S/C7H10N4O3/c1-10-5(8)4(9-3-12)6(13)11(2)7(10)14/h3H,8H2,1-2H3,(H,9,12)

InChI Key

ZNDGAXCBZGSJGU-UHFFFAOYSA-N

SMILES

CN1C(=C(C(=O)N(C1=O)C)NC=O)N

Synonyms

6-Amino-5-formamido-1,3-dimethyl-uracil; 1,3-Dimethyl-4-amino-5-(formylamino)uracil; 6-Amino-1,3-dimethyl-5-(formylamino)pyrimidine-2,4-dione; N-(6-Amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-formamide; N-(6-Amino-1,3-dimethyl-2,4-dioxo

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)NC=O)N

As a Metabolite of Methylxanthines:

6-Amino-5-formamido-1,3-dimethyluracil (also known as Caffeine Impurity B, Theophylline Impurity C, and Theophylline-Ethylenediamine Impurity C) is a metabolite of several methylxanthines, including caffeine and theophylline. Methylxanthines are a group of naturally occurring and synthetic compounds found in various plants and consumed in beverages such as coffee, tea, and cocoa [].

The identification and quantification of 6-Amino-5-formamido-1,3-dimethyluracil can be crucial in pharmacokinetic and metabolism studies of methylxanthines. This information helps researchers understand the body's absorption, distribution, metabolism, and excretion of these compounds [].

Potential Use in Synthetic Chemistry:

This compound has been explored as a potential starting material for the synthesis of 8-arylaminotheophyllines, which are a class of derivatives with potential therapeutic applications []. However, further research is needed to determine the feasibility and efficiency of this approach.

Availability for Research:

6-Amino-5-formamido-1,3-dimethyluracil is a synthetic nucleoside analog with the molecular formula C7H10N4O3 and a molecular weight of approximately 198.18 g/mol. This compound is recognized for its potential applications in pharmaceuticals and organic synthesis. It features a pyrimidine ring structure, which is characteristic of uracil derivatives, and includes an amino group at the 6-position and a formamido group at the 5-position, contributing to its unique chemical properties and reactivity .

  • Formylation: 6-Amino-1,3-dimethyluracil can be reacted with formic acid or formamide to introduce the formamido group at the 5-position, yielding 6-Amino-5-formamido-1,3-dimethyluracil .
  • Reactions with Aldehydes: It can react with aliphatic aldehydes to produce tetramethyl-tetraoxopyrido dipyrimidines, showcasing its utility in synthesizing complex organic molecules.
  • Enaminone Transformations: The compound can undergo transformations with enaminones to yield annulation products, demonstrating its versatility in organic synthesis.

6-Amino-5-formamido-1,3-dimethyluracil has been studied for its pharmacological properties:

  • Cytotoxicity Studies: Research indicates that major metabolites derived from this compound exhibit negligible cytotoxic effects on various cell lines, suggesting a favorable safety profile for potential therapeutic applications.
  • Metabolic Studies: The compound has been investigated for its role in the metabolism of caffeine, particularly regarding placental transfer and distribution in pregnant rats, which highlights its significance in understanding drug metabolism and fetal exposure.

Several methods have been developed for synthesizing 6-Amino-5-formamido-1,3-dimethyluracil:

  • Direct Formylation: The reaction of 6-Amino-1,3-dimethyluracil with formylating agents like formic acid or formamide under controlled conditions effectively introduces the formamido group .
  • Catalyzed Reactions: Synthesis can be catalyzed using nano-silver at elevated temperatures (70 °C), which facilitates the formation of uracil derivatives.
  • Rearrangement Reactions: Sodium methoxide-catalyzed rearrangements of similar uracil derivatives have also been explored to yield novel compounds with potential pharmaceutical applications.

6-Amino-5-formamido-1,3-dimethyluracil has several notable applications:

  • Pharmaceutical Development: It serves as a precursor for synthesizing various biologically active compounds, including 8-arylaminotheophyllines, which are important in medicinal chemistry .
  • Material Science: The compound contributes to the development of new materials through its involvement in synthesizing heterocyclic compounds.

Studies have focused on the interactions of 6-Amino-5-formamido-1,3-dimethyluracil with biological systems:

  • Metabolite Studies: Investigations into how this compound interacts with metabolic pathways have provided insights into its pharmacokinetics and potential effects on human health .
  • Safety Assessments: Toxicological studies have assessed its safety profile, revealing minimal acute toxicity and no significant adverse effects observed in laboratory settings .

Several compounds share structural similarities with 6-Amino-5-formamido-1,3-dimethyluracil. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
6-Amino-1,3-dimethyluracilLacks formamido group; only amino and methyl groupsPrecursor for many derivatives
TheophyllineContains a methylxanthine structure; different ringUsed primarily as a bronchodilator
CaffeineMethylxanthine; similar metabolic pathwaysWidely consumed stimulant
5-FluorouracilFluorinated analog of uracilAnticancer agent; inhibits DNA synthesis

Each of these compounds exhibits unique biological activities and applications that differentiate them from 6-Amino-5-formamido-1,3-dimethyluracil while sharing common features related to their pyrimidine or xanthine structures.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

-0.6

LogP

-0.64 (LogP)

Appearance

Solid

Melting Point

250-258 °C

UNII

AT170UTH0F

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 40 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 39 of 40 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7597-60-6

Wikipedia

6-amino-5-formamido-1,3-dimethyluracil

Dates

Modify: 2023-08-15

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